3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the linear formula CF3C6H4SO2Cl . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and a sulfonyl chloride group . The molecular weight of the compound is 244.62 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.526 g/mL at 25 °C . It has a refractive index of 1.485 and a boiling point of 88-90 °C/6 mmHg .Scientific Research Applications
Friedel-Crafts Sulfonylation
One application of sulfonyl chlorides like 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is in the Friedel-Crafts sulfonylation reactions. These reactions involve the sulfonylation of benzene and substituted benzenes in unconventional media, such as ionic liquids, to produce diaryl sulfones with high yields under ambient conditions. The Lewis acidity of the ionic liquid plays a crucial role in the conversion efficiency of these reactions, with detailed mechanistic insights provided by (27)Al NMR spectroscopy (S. Nara, J. Harjani, M. Salunkhe, 2001).
Synthesis of Drug Intermediates
Sulfonyl chlorides, including this compound, are utilized in the synthesis of important drug intermediates. A notable example is the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, which showcases the compound's utility in multi-step synthesis processes that involve bromination, carboxylation, and chlorination. The process highlights the compound's economic value in producing intermediates for pharmaceutical applications (Zhou Xiao-rui, 2006).
Trifluoromethylation and Derivative Synthesis
The versatility of this compound extends to its use in trifluoromethylation reactions. It facilitates the direct introduction of trifluoromethyl groups into a wide range of substrates, demonstrating its pivotal role in the synthesis of complex molecules. Such applications underscore the compound's significance in creating derivatives with enhanced chemical properties for further research and development (H. Guyon, Hélène Chachignon, D. Cahard, 2017).
Analytical and Synthetic Chemistry Tools
In analytical chemistry, this compound is used to study the uniformity of functional groups in polymers, as demonstrated in research focusing on the uniformity of polystyrol sulfonyl chloride resins. This research highlights the compound's utility in understanding and enhancing material properties through spectroscopic methods (Xianjie Lin et al., 2009).
Safety and Hazards
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful in the formation of various chemical bonds .
Mode of Action
The mode of action of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in various chemical reactions, such as nucleophilic substitution reactions . The trifluoromethyl group can also influence the reactivity of the compound, potentially enhancing its electrophilic properties .
Biochemical Pathways
It is known that sulfonyl chloride compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Result of Action
As a reactive compound, it could potentially participate in a variety of chemical reactions, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature . As a sulfonyl chloride compound, it is sensitive to moisture , which could affect its stability and reactivity.
properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCGZHXOHKKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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